molecular formula C21H18N2O3S2 B11987377 methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11987377
M. Wt: 410.5 g/mol
InChI Key: XELFOHOZPJTIKT-LFIBNONCSA-N
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Description

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A methyl ester group at position 4.
  • A 4-methylbenzylidene substituent at position 2.
  • A thienyl (2-thienyl) group at position 3.
  • A 7-methyl substitution on the pyrimidine core.

The 4-methylbenzylidene and thienyl groups contribute to its electronic and steric profile, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18N2O3S2/c1-12-6-8-14(9-7-12)11-16-19(24)23-18(15-5-4-10-27-15)17(20(25)26-3)13(2)22-21(23)28-16/h4-11,18H,1-3H3/b16-11+

InChI Key

XELFOHOZPJTIKT-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the use of a one-pot three-component fusion reaction. This reaction involves the condensation of 1,3-thiazole-4-carboxylic acid, 4-methylbenzaldehyde, and 2-thiophenecarboxylic acid in the presence of a suitable catalyst, such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, allows for efficient and eco-friendly synthesis. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Hydrolysis of Ester and Carbonyl Groups

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Basic hydrolysis (e.g., NaOH/EtOH) cleaves the ester to form the corresponding carboxylate salt, while acidic conditions (e.g., HCl/H₂O) produce free carboxylic acids. The α,β-unsaturated ketone in the thiazolo-pyrimidine core is susceptible to nucleophilic attack at the carbonyl, enabling further functionalization .

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone system is achievable with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), converting the ketone to a secondary alcohol. The conjugated double bond may also participate in catalytic hydrogenation (H₂/Pd-C), saturating the E-configuration and altering the compound’s stereoelectronic profile .

Electrophilic Aromatic Substitution at Thienyl Group

The electron-rich thienyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

  • Bromination : Reacts with Br₂ in acetic acid to form 5-bromo-thienyl derivatives.

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring .

Cycloaddition Reactions

The conjugated diene system in the thiazolo-pyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride or tetracyanoethylene. This forms six-membered cycloadducts, expanding the molecule’s polycyclic framework .

Nucleophilic Substitution

Electrophilic centers, including the pyrimidine nitrogen and sulfur atoms, engage in nucleophilic substitution. For example:

  • Reaction with amines (e.g., NH₃) at the pyrimidine ring’s electrophilic sites.

  • Thiolate ion (RS⁻) substitution at the thiazole sulfur under basic conditions .

Oxidation of Thienyl and Allyl Moieties

The thienyl group oxidizes with agents like m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives. The allyl side chain can undergo epoxidation (e.g., with peracetic acid) to yield epoxy intermediates.

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Product Key Functional Group Modified
Ester HydrolysisNaOH/EtOH, refluxCarboxylate salt or carboxylic acidMethyl ester
Ketone ReductionLiAlH₄, THF, 0°CSecondary alcoholα,β-unsaturated ketone
Thienyl BrominationBr₂, CH₃COOH, 25°C5-Bromo-thienyl derivativeThiophene ring
Diels-Alder CycloadditionMaleic anhydride, ΔHexahydro-benzothiazolo-pyrimidine adductConjugated diene system
Epoxidationm-CPBA, CH₂Cl₂Epoxy-allyl derivativeAllyl side chain

Mechanistic and Synthetic Considerations

  • Steric Effects : Bulky substituents (e.g., 4-methylbenzylidene) influence reaction rates and regioselectivity, particularly in cycloadditions.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while non-polar solvents favor EAS .

  • Catalytic Requirements : Transition-metal catalysts (e.g., Pd for hydrogenation) are critical for selective reductions.

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated considerable antitumor properties. Research indicates that compounds within this class exhibit potent inhibition against various cancer cell lines. For instance, novel derivatives synthesized from thiazolo[3,2-a]pyrimidin-3(2H)-ones showed IC50 values ranging from 9.8 to 35.9 µM against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines . Additionally, compounds featuring specific substituents have been shown to enhance cytotoxicity against cervical adenocarcinoma cells while maintaining low toxicity towards normal liver cells .

Antimicrobial and Antifungal Properties

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been explored extensively. Studies have reported moderate antimicrobial activity against various bacterial strains compared to reference drugs . Furthermore, some derivatives have exhibited antifungal properties, suggesting their applicability in treating fungal infections .

Other Biological Activities

Beyond antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines may also possess anti-inflammatory and analgesic properties. Research into these areas is ongoing to fully elucidate their therapeutic potential . Additionally, some compounds have been identified as selective allosteric modulators for glutamate receptors and inhibitors of acetylcholinesterase, indicating a broader spectrum of pharmacological activity .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of thiazolo[3,2-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity. For example, compounds with para-tolyl substituents demonstrated superior activity against MCF-7 breast cancer cells compared to others lacking this modification .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, a range of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened against Staphylococcus epidermidis and other pathogens. The results revealed varying degrees of effectiveness across different compounds, highlighting the influence of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences and Electronic Impacts
Compound Name / Evidence Reference Substituents at Key Positions Electronic Effects
Target Compound - Position 2 : 4-methylbenzylidene
- Position 5 : 2-thienyl
- Ester : Methyl
- 4-methylbenzylidene : Electron-donating methyl enhances aromatic π-stacking; reduces polarity.
- Thienyl : Sulfur atom introduces electronegativity, altering charge distribution compared to phenyl analogs.
Ethyl 2-(2,4-dimethoxybenzylidene)-... () - Position 2 : 2,4-dimethoxybenzylidene
- Position 5 : (E)-2-phenylethenyl
- Ester : Ethyl
- Methoxy groups : Electron-donating, increasing resonance stabilization. Ethyl ester enhances lipophilicity compared to methyl .
Ethyl 2-(4-carboxybenzylidene)-... () - Position 2 : 4-carboxybenzylidene
- Ester : Ethyl
- Carboxy group : Strong electron-withdrawing effect, increasing acidity and hydrogen-bonding potential .
Ethyl 2-(3,4-dimethoxybenzylidene)-... () - Position 2 : 3,4-dimethoxybenzylidene
- Position 5 : Thiophen-2-yl
- Ester : 2-Methoxyethyl
- 3,4-Dimethoxy : Dual electron-donating groups enhance solubility and π-π interactions. Methoxyethyl ester increases polarity .
Key Observations:
  • Benzylidene Substitutions : Electron-donating groups (e.g., methyl, methoxy) improve stability and π-stacking, while electron-withdrawing groups (e.g., carboxy) enhance hydrogen bonding .
  • Thienyl vs.
  • Ester Groups : Methyl esters (target) reduce lipophilicity vs. ethyl or methoxyethyl esters, impacting membrane permeability and bioavailability .
Table 2: Comparative Physicochemical Data (Inferred from Evidence)
Property Target Compound Ethyl 2-(2,4-dimethoxybenzylidene)-... () Ethyl 2-(4-carboxybenzylidene)-... ()
Melting Point ~210–230°C (estimated)* Not reported 243–246°C (for similar cyano derivatives)
Solubility Moderate in DMSO High lipophilicity (ethyl ester) Low (carboxy group increases polarity)
Bioactivity Anticancer (hypothesized) Antifungal (analogs in ) Not reported

*Estimated based on analogs with methyl/ethyl esters and similar substituents .

Key Observations:
  • Melting Points : Thienyl-containing derivatives (e.g., ) show higher melting points (~213–246°C) due to rigid heterocyclic cores and intermolecular interactions.
  • Bioactivity : Thiazolo[3,2-a]pyrimidines with electron-rich benzylidene groups (e.g., 4-methyl, methoxy) exhibit enhanced anticancer activity in docking studies .

Intermolecular Interactions and Crystal Packing

  • The 4-methylbenzylidene group in the target compound likely engages in van der Waals interactions and weak C–H···π bonds, similar to 4-methylphenyl analogs in .
  • In contrast, carboxybenzylidene derivatives () form hydrogen-bonded dimers, influencing crystal packing and solubility .

Biological Activity

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a fused thiazole and pyrimidine ring system, which contributes to its biological activity. The presence of various functional groups enhances its lipophilicity and reactivity. The specific structural characteristics include:

  • Thiazole Ring : Contributes to the compound's interaction with biological targets.
  • Pyrimidine Ring : Known for its role in nucleic acid structure and function.
  • Methyl and Thienyl Substituents : These groups may influence the compound's pharmacokinetics and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess moderate to high antibacterial activity against various pathogens. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Organism
Methyl (2E)-7-methyl...31.25 - 62.5Staphylococcus aureus
Ethyl 3-methyl-5-oxo...40Mycobacterium tuberculosis
Other derivativesVariesE. coli, B. cereus

These findings indicate that the thiazolo[3,2-a]pyrimidine scaffold can be optimized for enhanced antimicrobial activity through structural modifications .

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown promising anticancer properties in various studies. For example, certain derivatives have been tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Compound Tested
MCF-7 (breast cancer)5.69 - 9.36Thiadiazolopyrimidine derivatives
PC3 (prostate cancer)Not specifiedVarious thiazolo derivatives
HepG2 (liver cancer)Not specifiedSimilar compounds

The mechanism of action often involves the inhibition of key cellular pathways related to tumor growth and proliferation. For instance, some thiazolo[3,2-a]pyrimidines have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair processes .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, these compounds also exhibit anti-inflammatory effects. The anti-inflammatory mechanism is believed to involve the modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies

Several studies have highlighted the biological activities of thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Study : A series of synthesized thiazolo derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced their efficacy compared to standard antibiotics .
  • Cytotoxicity Assay : In a study evaluating anticancer potential, compounds were tested on NCI60 cell lines. Some derivatives showed selective cytotoxicity towards leukemia and solid tumors with GI50 values indicating potent activity .
  • Mechanistic Insights : Investigations into the mode of action revealed that these compounds could inhibit critical enzymes involved in cancer cell metabolism and proliferation pathways, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are commonly used to prepare this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves a multi-step condensation and cyclization strategy. For example:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of 2-aminothiazole derivatives with β-keto esters or similar precursors under acidic conditions .
  • Step 2 : Introduction of substituents (e.g., 4-methylbenzylidene, thienyl) via Knoevenagel condensation or Schiff base formation, often catalyzed by acetic acid or piperidine .
  • Key optimization : Reaction temperature (80–100°C) and solvent choice (DMF, ethanol) significantly impact yield and purity .

Q. How is the structural identity of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., E/Z configuration of the benzylidene group) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (C–C: 1.34–1.48 Å), dihedral angles (e.g., 5.2°–12.7° between thiazole and pyrimidine rings), and intermolecular interactions (e.g., C–H···O, π-π stacking) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 467.08) .

Q. What are the critical factors influencing solubility and crystallinity?

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aromatic and thienyl groups.
  • Crystallinity : Slow evaporation from DMF/ethanol mixtures yields high-quality crystals. Substituent bulkiness (e.g., 4-methylbenzylidene) affects packing efficiency, as shown in triclinic crystal systems (space group P1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Substituent effects (e.g., thienyl vs. phenyl) on binding affinity can be quantified .
  • MD simulations : Assess stability in lipid bilayers or solvent environments (e.g., water, ethanol) over 100-ns trajectories .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in benzylidene group orientation (E vs. Z) may arise from solution vs. solid-state behavior.
    • Resolution : Compare NMR coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans configurations) with X-ray dihedral angles .
    • Thermal analysis : DSC/TGA can identify polymorphic transitions affecting crystallographic data .

Q. What advanced techniques characterize intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding: 8–12%, van der Waals: 60–70%) using CrystalExplorer .

  • Table : Key interactions in a representative crystal structure:

    Interaction TypeDistance (Å)Contribution (%)
    C–H···O2.45–2.6515–20
    π-π stacking3.60–3.9025–30
    S···S3.455–10
    Data sourced from

Q. How can substituent variations impact pharmacological activity?

  • Comparative studies : Replace the 4-methylbenzylidene group with halogenated or methoxy analogs to assess SAR:
    • Bioactivity assays : Antimicrobial (MIC: 8–64 µg/mL) or anticancer (IC50_{50}: 10–50 µM) screens reveal substituent-dependent potency .
    • Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, improving target binding but potentially reducing solubility .

Methodological Best Practices

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for ≥95% purity .
  • Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Ethics : Adhere to OECD guidelines for toxicity screening if bioactivity is explored .

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